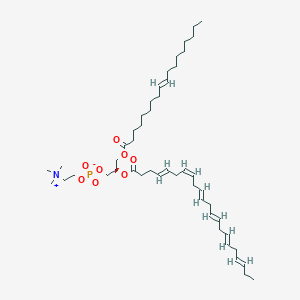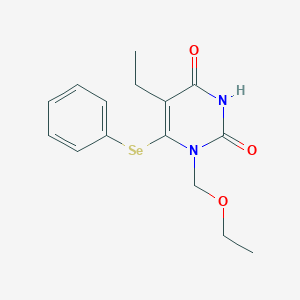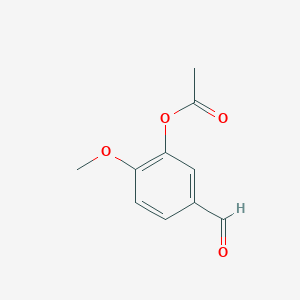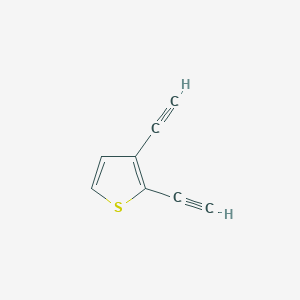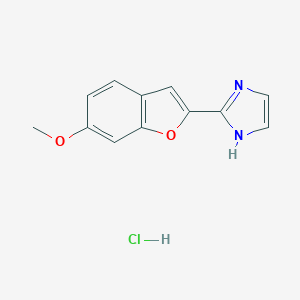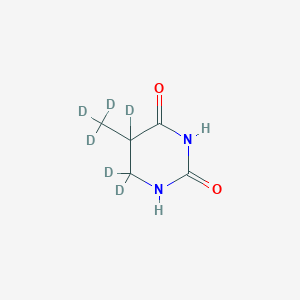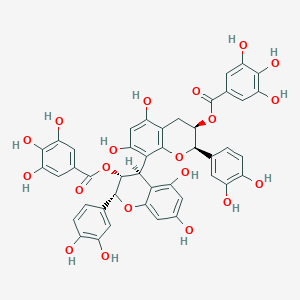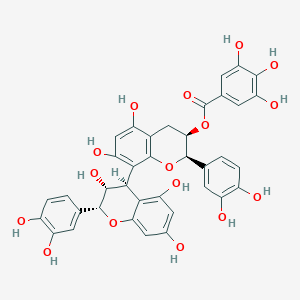
L-Phenylalanine-d5
Overview
Description
L-Phenylalanine-d5 is a deuterated form of the amino acid L-phenylalanine, where five hydrogen atoms in the phenyl ring are replaced with deuterium atoms. This compound is often used in biochemical and physiological studies due to its unique properties, such as its ability to act as a tracer in metabolic studies .
Mechanism of Action
Target of Action
L-Phenyl-d5-alanine, also known as L-Phenylalanine-d5, 2,3,4,5,6-Pentadeutero-L-phenylalanine, or (2H5)Phenylalanine, is a deuterated form of L-Phenylalanine . It primarily targets the same biological systems as L-Phenylalanine, which includes various enzymes and receptors involved in protein synthesis and metabolic pathways .
Mode of Action
The compound interacts with its targets in a similar manner to L-Phenylalanine. The presence of deuterium atoms (d) instead of hydrogen (h) can potentially influence the kinetics of these interactions . The deuterium atoms may slow down the rate of enzymatic reactions due to the kinetic isotope effect, which could lead to changes in the compound’s biological activity .
Biochemical Pathways
L-Phenyl-d5-alanine is involved in the same biochemical pathways as L-Phenylalanine. It plays a role in the biosynthesis of other amino acids and biogenic amines, and it is also a precursor for the synthesis of phenylpropanoids, a large family of plant secondary metabolites .
Pharmacokinetics
The pharmacokinetics of L-Phenyl-d5-alanine are expected to be similar to those of L-Phenylalanine. It is absorbed from the gastrointestinal tract and distributed to various tissues via the systemic circulation . The presence of deuterium atoms may affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties, potentially altering its bioavailability .
Result of Action
The molecular and cellular effects of L-Phenyl-d5-alanine’s action are likely to be similar to those of L-Phenylalanine, given their structural similarity. The presence of deuterium atoms could potentially lead to differences in the compound’s biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of L-Phenyl-d5-alanine . For instance, certain conditions may affect the compound’s stability or its interactions with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine-d5 typically involves the deuteration of L-phenylalanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated derivatives.
Reduction: It can be reduced under specific conditions to yield deuterated analogs.
Substitution: The deuterium atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions are typically deuterated analogs of the original compound, which retain the deuterium atoms in the phenyl ring .
Scientific Research Applications
L-Phenylalanine-d5 has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-phenylalanine: The non-deuterated form of the compound.
2,3,4,5,6-Pentadeutero-D-phenylalanine: The deuterated form of the D-isomer of phenylalanine.
Deuterated amino acids: Other amino acids with deuterium substitutions, such as deuterated leucine or valine.
Uniqueness: L-Phenylalanine-d5 is unique due to the specific placement of deuterium atoms in the phenyl ring, which provides distinct advantages in metabolic studies and analytical applications. The deuterium atoms enhance the stability and detectability of the compound, making it a valuable tool in various research fields .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-HRVDQBBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315572 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56253-90-8 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2H5)Phenylalanine?
A1: The molecular formula of (2H5)Phenylalanine is C9H7D5NO2. Its molecular weight is 171.24 g/mol.
Q2: How is (2H5)Phenylalanine used to study protein synthesis?
A2: (2H5)Phenylalanine is introduced into the body, typically through intravenous infusion. As it is incorporated into newly synthesized proteins, researchers track its presence in tissue samples over time. This provides a direct measure of protein synthesis rates in specific organs or tissues [, , ].
Q3: Can (2H5)Phenylalanine be used to study protein breakdown?
A3: Yes, by combining (2H5)Phenylalanine with measurements of unlabeled phenylalanine, researchers can estimate the rate of protein breakdown. This is because the release of unlabeled phenylalanine from degraded proteins dilutes the enrichment of the labeled tracer in the body [, , ].
Q4: What types of tissues and organs have been studied using (2H5)Phenylalanine?
A4: (2H5)Phenylalanine has been used to study protein metabolism in a wide range of tissues, including skeletal muscle [, , ], liver [, ], heart [], and even specific cell types like lymphocytes [].
Q5: What have we learned about age-related changes in protein metabolism from studies using (2H5)Phenylalanine?
A5: Studies using (2H5)Phenylalanine have demonstrated that aging is associated with a blunted muscle protein synthetic response to protein ingestion and anabolic stimuli like insulin. This suggests that older adults may require a greater amount of protein or specific amino acid formulations to achieve the same muscle protein synthesis rates as younger adults [, ].
Q6: Can (2H5)Phenylalanine be used to assess the impact of different feeding strategies on protein metabolism?
A6: Yes, researchers have employed (2H5)Phenylalanine to compare the effects of various feeding modalities, such as continuous versus intermittent feeding, on protein synthesis and breakdown rates. These studies provide valuable insights into optimizing nutritional interventions for specific populations like preterm infants or critically ill patients [, ].
Q7: What are the limitations of using (2H5)Phenylalanine in metabolic research?
A7: While a powerful tool, the use of (2H5)Phenylalanine requires sophisticated analytical techniques like mass spectrometry to measure isotope enrichment accurately []. Furthermore, like all tracer studies, it is crucial to ensure appropriate tracer administration and consider potential recycling of the label within the body to obtain reliable results.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)

